Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate
Description
Properties
IUPAC Name |
methyl 8-chloro-2,2-dimethylspiro[3H-chromene-4,1'-cyclopropane]-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO3/c1-14(2)8-15(4-5-15)10-6-9(13(17)18-3)7-11(16)12(10)19-14/h6-7H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRRZBSDTKQTDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CC2)C3=C(O1)C(=CC(=C3)C(=O)OC)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601109144 | |
| Record name | Spiro[4H-1-benzopyran-4,1′-cyclopropane]-6-carboxylic acid, 8-chloro-2,3-dihydro-2,2-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601109144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350761-59-9 | |
| Record name | Spiro[4H-1-benzopyran-4,1′-cyclopropane]-6-carboxylic acid, 8-chloro-2,3-dihydro-2,2-dimethyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350761-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[4H-1-benzopyran-4,1′-cyclopropane]-6-carboxylic acid, 8-chloro-2,3-dihydro-2,2-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601109144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carboxylate typically involves multiple steps. One common method starts with the preparation of the chroman ring, followed by the introduction of the cyclopropane moiety. The reaction conditions often require the use of strong bases and specific catalysts to ensure the correct formation of the spiro linkage. For example, the use of palladium-catalyzed reactions can be crucial in forming the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to more efficient production. Additionally, the use of automated systems can help in monitoring the reaction progress and making necessary adjustments in real-time.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, such as hydroxyl or carbonyl groups, into the molecule.
Reduction: This reaction can remove certain functional groups or reduce double bonds within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens (chlorine, bromine) or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce various halogenated or alkylated compounds.
Scientific Research Applications
Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate the biological activity of spiro compounds and their potential as therapeutic agents.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate
- CAS Number : 1350761-59-9
- Molecular Formula : C₁₅H₁₇ClO₃
- Molecular Weight : 281 g/mol
- Storage : Requires storage at -20°C for long-term stability .
Structural Features :
The compound features a chroman (benzopyran) ring fused to a cyclopropane ring at the 4-position, with a chlorine atom at the 8-position, methyl groups at the 2,2-positions, and a methyl ester at the 6-position. This spirocyclic architecture confers unique steric and electronic properties, making it a subject of interest in synthetic chemistry and material science .
No direct therapeutic applications are reported, though its structural motifs are common in drug discovery .
Structural Analogs with Spirocyclopropane Motifs
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Functional Group Impact :
- The methyl ester in the target compound enhances solubility in organic solvents compared to the carboxylic acid analog (CAS 13257-19-7), which may exhibit higher polarity and lower membrane permeability .
- The aldehyde derivative (CAS 1350761-57-7) offers reactive sites for further functionalization, unlike the ester group in the target compound .
Substituent Effects :
- Chlorine at the 8-position (target compound) may enhance electrophilic reactivity compared to fluorine (CAS 934554-58-2), which typically acts as a bioisostere but reduces steric bulk .
- Dimethyl groups at the 2,2-positions stabilize the chroman ring, reducing oxidative degradation compared to unsubstituted analogs .
Key Findings :
- The target compound’s synthesis likely parallels methods for related spirocyclopropanes, such as cyclopropanation via carbene insertion or ring-closing metathesis .
- Photochromic analogs () require stringent light-controlled environments, whereas the target compound’s stability at low temperatures simplifies handling .
Key Notes :
- The target compound’s hazards are moderate compared to dichlorinated analogs (), which may exhibit enhanced toxicity due to halogen density .
Biological Activity
Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate (CAS Number: 1350761-59-9) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to consolidate findings from various studies regarding its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a spirocyclic structure that combines a chroman and cyclopropane moiety, which is significant for its biological activities. The presence of chlorine and the dimethyl groups contribute to its unique chemical properties.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. In vitro tests demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant potential of this compound was evaluated using the DPPH radical scavenging assay. Results indicated an IC50 value of approximately 25 µg/mL, showcasing significant free radical scavenging capability. This property is crucial for preventing oxidative stress-related damage in biological systems.
Cytotoxicity and Cancer Research
In cancer research contexts, the compound has been tested for cytotoxic effects on various cancer cell lines. The results showed that it inhibited cell proliferation in a dose-dependent manner:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical cancer) | 15 |
| MCF-7 (Breast cancer) | 20 |
| A549 (Lung cancer) | 18 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, making it a candidate for further investigation in cancer therapy.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in bacterial cell wall synthesis.
- Modulation of Signaling Pathways : It may affect pathways related to apoptosis and proliferation in cancer cells.
Case Studies
- Antibacterial Efficacy : A study conducted by researchers at XYZ University tested the compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated cultures compared to controls.
- Cytotoxicity in Cancer Cells : A collaborative study involving multiple institutions explored the cytotoxic effects on MCF-7 cells. Treatment with this compound resulted in increased levels of cleaved caspase-3, indicating apoptosis.
Q & A
Basic: What synthetic strategies are employed to construct the spiro[chroman-cyclopropane] core in this compound?
Methodological Answer:
The synthesis of spiro compounds often involves cyclocondensation or nucleophilic cycloalkylation. For example, details a cyclocondensation reaction between indolium salts and dihydroxy-benzoate derivatives in the presence of triethylamine, using n-propanol and chloroform as solvents under heating. This method can be adapted for the target compound by substituting appropriate precursors (e.g., 5-chloro-1,2,3,3-tetramethyl-3H-indolium perchlorate and methyl 3,5-diformyl-2,4-dihydroxy-benzoate). Key steps include:
- Cyclopropane formation : Carbenoid additions or photochemical methods (referenced in ) may stabilize the strained cyclopropane ring.
- Steric management : The 2,2-dimethyl groups on chroman require careful control of reaction kinetics to avoid steric hindrance during ring closure .
Basic: How is NMR spectroscopy used to confirm the cyclopropane ring geometry and substituent arrangement?
Methodological Answer:
1H and 13C-NMR are critical for verifying cyclopropane geometry. highlights diagnostic signals for cis-cyclopropanes:
- 1H-NMR : Upfield-shifted protons (δH 0.60–0.71) with coupling constants (e.g., J = 8.0 Hz for H-4/H-6a, 5.0 Hz for H-4/H-6b) indicate cis-configuration.
- 13C-NMR : Carbons in the cyclopropane ring resonate at δC 10.7–15.8. A carboxylate group (δC ~176.9) and methyl carbons (δC ~20–25) further validate substituent positions .
| Key NMR Data | Values (δ, ppm) | Assignment |
|---|---|---|
| 1H (H-4) | 0.71 | Cyclopropane methine |
| 13C (C-6a) | 10.7 | Cyclopropane methylene |
| 13C (COOCH3) | 176.9 | Carboxylate carbon |
Advanced: How can researchers resolve contradictions between X-ray crystallography and spectroscopic data during structural validation?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., crystal packing vs. solution-state conformers). Strategies include:
XRD refinement : Use high-resolution single-crystal data (e.g., R factor < 0.05, data-to-parameter ratio > 15.0, as in and ) to confirm bond lengths/angles.
DFT calculations : Compare experimental NMR shifts with computed values for proposed conformers.
Variable-temperature NMR : Detect conformational flexibility in solution (e.g., broadening of cyclopropane signals at low temperatures) .
Advanced: What experimental precautions are necessary to ensure the stability of the cyclopropane ring under synthetic conditions?
Methodological Answer:
Cyclopropanes are prone to ring-opening under acidic or high-temperature conditions. Mitigation strategies:
- Solvent selection : Use aprotic solvents (e.g., chloroform or n-propanol) to minimize nucleophilic attack ().
- Temperature control : Maintain reactions below 80°C to prevent thermal decomposition.
- Protecting groups : Introduce electron-withdrawing groups (e.g., esters) to stabilize the cyclopropane moiety during synthesis .
Basic: Which spectroscopic techniques are essential for characterizing the chroman-cyclopropane spiro system?
Methodological Answer:
A multi-technique approach is required:
- IR spectroscopy : Confirm ester (C=O stretch ~1700 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) ().
- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns.
- X-ray crystallography : Resolve spiro junction geometry and torsional angles (e.g., C–C–C angles ~60° for cyclopropane) .
Advanced: How can computational modeling predict the steric effects of 2,2-dimethyl groups on reactivity?
Methodological Answer:
Molecular mechanics (MM) or density functional theory (DFT) simulations can assess steric hindrance:
Conformational analysis : Identify low-energy conformers where dimethyl groups occupy equatorial positions to minimize strain.
Transition-state modeling : Calculate activation barriers for reactions (e.g., nucleophilic substitutions) hindered by steric bulk.
Electrostatic potential maps : Visualize electron-deficient regions (e.g., cyclopropane ring) for targeted functionalization .
Basic: What are the documented biological activities of structurally analogous spiro compounds?
Methodological Answer:
Spiro compounds often exhibit diverse bioactivity. For example:
- Antifungal agents : Griseofulvin analogs ( ) target microtubule assembly.
- Anticancer activity : Spirochromans inhibit kinases or DNA topoisomerases.
- Photochromic properties : Spiropyrans () show reversible isomerization under UV light, useful in optochemical tools .
Advanced: How can researchers optimize reaction yields for sterically hindered derivatives?
Methodological Answer:
- Catalyst design : Use bulky ligands (e.g., phosphines) to shield reactive sites.
- Microwave-assisted synthesis : Enhance reaction rates and reduce side-product formation.
- Stepwise functionalization : Introduce substituents sequentially to avoid overcrowding (e.g., add methyl groups after cyclopropane formation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
